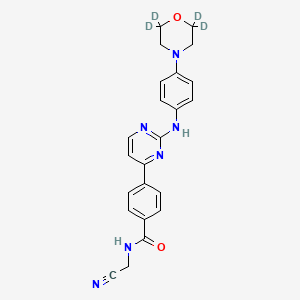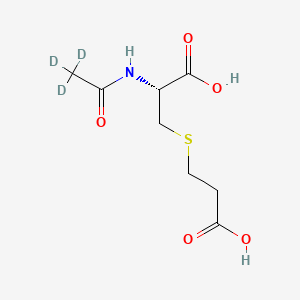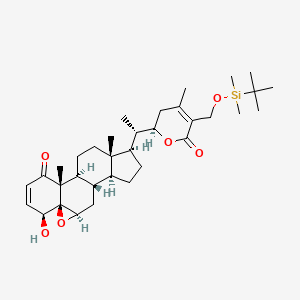
27-O-(tert-Butyldimethylsilyl)withaferin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
27-O-(tert-Butyldimethylsilyl)withaferin A is a natural withanolide, a type of steroidal lactone, derived from the plant Withania somnifera, commonly known as Ashwagandha. This compound is known for its potent biological activities, particularly its ability to induce apoptosis (programmed cell death) in cancer cells. It has shown antiproliferative effects against various human cancer cell lines, including HeLa, A-549, and MCF-7, as well as normal Vero cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 27-O-(tert-Butyldimethylsilyl)withaferin A involves the protection of the hydroxyl group at the 27th position of withaferin A with a tert-butyldimethylsilyl (TBDMS) group. This is typically achieved using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of withaferin A from Withania somnifera, followed by its chemical modification to introduce the TBDMS group. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the steroidal backbone, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups present in the compound, converting them to hydroxyl groups.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with distinct biological activities .
科学的研究の応用
27-O-(tert-Butyldimethylsilyl)withaferin A has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other withanolide derivatives.
Biology: Studied for its role in inducing apoptosis and inhibiting cell proliferation in cancer cells.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of various human cancers.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents due to its potent biological activities
作用機序
The mechanism of action of 27-O-(tert-Butyldimethylsilyl)withaferin A involves the induction of apoptosis in cancer cells. This is achieved through the inhibition of caspase-3 activity, a key enzyme involved in the apoptotic pathway. The compound also disrupts the cytoskeleton of cancer cells, leading to cell death. Additionally, it modulates various signaling pathways, including the NF-κB pathway, which plays a crucial role in cell survival and proliferation .
類似化合物との比較
Withaferin A: The parent compound from which 27-O-(tert-Butyldimethylsilyl)withaferin A is derived. It also exhibits potent anticancer properties.
Withanone: Another withanolide with similar biological activities, including anticancer and anti-inflammatory effects.
Withanolide D: Known for its neuroprotective and anticancer properties.
Uniqueness: this compound is unique due to the presence of the TBDMS group, which enhances its stability and bioavailability. This modification also allows for selective targeting of specific biological pathways, making it a valuable compound for scientific research and therapeutic applications .
特性
分子式 |
C34H52O6Si |
|---|---|
分子量 |
584.9 g/mol |
IUPAC名 |
(1S,2R,6S,7R,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-hydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |
InChI |
InChI=1S/C34H52O6Si/c1-19-16-26(39-30(37)22(19)18-38-41(8,9)31(3,4)5)20(2)23-10-11-24-21-17-29-34(40-29)28(36)13-12-27(35)33(34,7)25(21)14-15-32(23,24)6/h12-13,20-21,23-26,28-29,36H,10-11,14-18H2,1-9H3/t20-,21-,23+,24-,25-,26+,28-,29+,32+,33-,34+/m0/s1 |
InChIキー |
XCXYVTYOGSYQQL-ZKIGBFCOSA-N |
異性体SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)CO[Si](C)(C)C(C)(C)C |
正規SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)CO[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



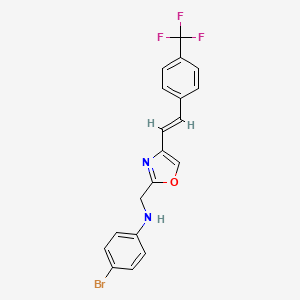
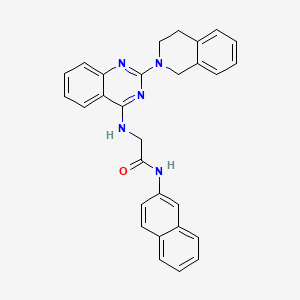
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410037.png)
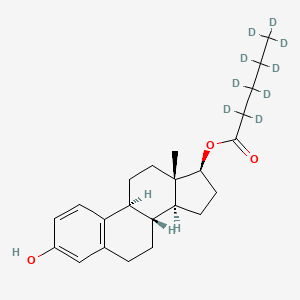
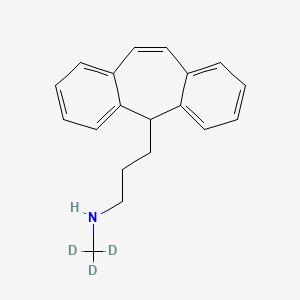
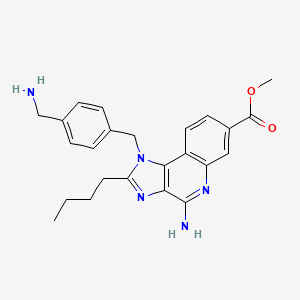
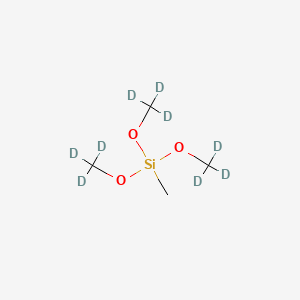
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12410068.png)
